molecular formula C7H6BrClINO2 B12281727 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

Katalognummer: B12281727
Molekulargewicht: 378.39 g/mol
InChI-Schlüssel: UUDNROOHLQTOJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine is a heterocyclic organic compound with the molecular formula C7H6BrClINO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of bromine, chlorine, and iodine atoms, along with a methoxymethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine typically involves multi-step organic synthesis. One common method includes the halogenation of pyridine derivatives followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine
  • 4-Bromo-2-iodo-3-(methoxymethoxy)pyridine
  • 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

Uniqueness

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine is unique due to the specific combination of halogen atoms and the methoxymethoxy group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.

Eigenschaften

Molekularformel

C7H6BrClINO2

Molekulargewicht

378.39 g/mol

IUPAC-Name

4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H6BrClINO2/c1-12-3-13-6-4(8)2-5(10)11-7(6)9/h2H,3H2,1H3

InChI-Schlüssel

UUDNROOHLQTOJL-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(N=C(C=C1Br)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.